molecular formula C7H4Cl2O2 B1355045 4-Chloro-2-hydroxybenzoyl chloride CAS No. 82944-13-6

4-Chloro-2-hydroxybenzoyl chloride

Cat. No.: B1355045
CAS No.: 82944-13-6
M. Wt: 191.01 g/mol
InChI Key: CCBOXJLPEZRSSA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position. This compound is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-hydroxybenzoyl chloride can be synthesized through the chlorination of 2-hydroxybenzoic acid (salicylic acid). The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in a solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-hydroxybenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxybenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is utilized in the synthesis of pharmaceuticals and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

4-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOXJLPEZRSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513119
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-13-6
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82944-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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